Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate
Overview
Description
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the molecular formula C11H14O3Li It is a lithium salt of 3-(2-hydroxy-4-methylphenyl)butanoic acid
Scientific Research Applications
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate typically involves the reaction of 3-(2-hydroxy-4-methylphenyl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for efficiency, yield, and purity, often involving additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for use.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxy-4-methylphenyl)butanone or 3-(2-hydroxy-4-methylphenyl)butanal.
Reduction: Formation of 3-(2-hydroxy-4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the specific electrophile used.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li3C6H5O7): Another lithium salt with similar therapeutic applications.
Lithium orotate (C5H3LiN2O4): Studied for its potential neuroprotective effects.
Uniqueness
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is unique due to its specific structure, which combines the properties of lithium ions with the functional groups of 3-(2-hydroxy-4-methylphenyl)butanoic acid. This combination may result in distinct chemical reactivity and biological activity compared to other lithium salts.
Properties
IUPAC Name |
lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQAURVHLSAOS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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